molecular formula C9H10N2O2 B175790 6-Nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 186390-77-2

6-Nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B175790
M. Wt: 178.19 g/mol
InChI Key: OUZGPBWVRKFMLS-UHFFFAOYSA-N
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Description

6-Nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound used for the preparation of (isoquinolinylsulfonyl)benzoic acids .


Molecular Structure Analysis

The molecular structure of 6-Nitro-1,2,3,4-tetrahydroisoquinoline can be found in various databases. The molecular formula is C9H10N2O2 .


Chemical Reactions Analysis

The chemical reactions involving 6-Nitro-1,2,3,4-tetrahydroisoquinoline have been studied in various contexts. For instance, it has been used in the synthesis of (isoquinolinylsulfonyl)benzoic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Nitro-1,2,3,4-tetrahydroisoquinoline include a molecular weight of 178.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 .

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

  • Novel regioisomers of 6-Nitro-1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated as ligands for the es nucleoside transporter. These compounds demonstrated varied binding capacities, indicating potential applications in the development of transporter-targeted therapies (Zhengxiang Zhu, J. Furr, J. Buolamwini, 2003).

Regioselective Nitration Studies

  • A study on the regioselective nitration of tetrahydroquinolines, including 6-Nitro-1,2,3,4-tetrahydroisoquinoline, has been conducted. This research offers insights into achieving selective nitration, critical for synthesizing specific derivatives with potential pharmacological applications (Alessandra Cordeiro, J. Shaw, J. O'Brien, F. Blanco, I. Rozas, 2011).

Chemical Transformation Studies

  • Research has shown that N-Nitroso-1,2,3,4-tetrahydroisoquinolines, including derivatives of 6-Nitro-1,2,3,4-tetrahydroisoquinoline, can be transformed into 3,4-dihydroisoquinolines, showcasing the versatility of these compounds in chemical syntheses (K. Sakane, K. Terayama, E. Haruki, Y. Otsuji, E. Imoto, 1974).

Catalysis and Continuous Flow Processing

  • 6-Nitro-1,2,3,4-tetrahydroisoquinoline has been used in an iron-catalysed aerobic nitro-Mannich reaction under continuous flow conditions, demonstrating its utility in process intensification and catalysis (M. Brzozowski, José A. Forni, G. Paul Savage, A. Polyzos, 2015).

Photocatalytic Applications

  • Visible light-induced photocatalytic processes using derivatives of 6-Nitro-1,2,3,4-tetrahydroisoquinoline have been explored for synthesizing complex organic compounds, indicating its role in green chemistry and photocatalysis (Fabian Rusch, Lisa-Natascha Unkel, D. Alpers, F. Hoffmann, M. Brasholz, 2015).

Bioreductive Substrate Synthesis

Enantioselective Synthesis

Coordination Compounds and Catalysis

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 6-Nitro-1,2,3,4-tetrahydroisoquinoline. It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Future research directions could involve the synthesis of new 6-Nitro-1,2,3,4-tetrahydroisoquinoline derivatives for various therapeutic activities, with a focus on unique mechanisms of action .

properties

IUPAC Name

6-nitro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZGPBWVRKFMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940077
Record name 6-Nitro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-1,2,3,4-tetrahydroisoquinoline

CAS RN

186390-77-2
Record name 1,2,3,4-Tetrahydro-6-nitroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186390-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (0.9 mL, 11.63 mmol) was added dropwise over 10 min to a solution of 2-(2-hydroxymethyl-5-nitrophenyl)-ethanol (1.0 g, 5.07 mmol), triethyl amine (1.8 mL, 12.91 mmol), in methylene chloride (20 mL). TLC showed complete reaction after 30 min. 1H NMR (CD3Cl) δ 8.17-11 (m, 2H), 7.65 (d, J=9 Hz, 1H), (s, 2H), 4.49 (t, J=6 Hz, 2H), 3.25 (t, J=6 Hz, 2H), 3.08 (s, 3H), 2.98 (s, 3H). reaction mixture was washed with 10% aqueous HCL, saturated aqueous sodium bicarbonate, and brine. The organic layer was dried with magnesium sulfate, methylene chloride removed under vacuum and chased with THF (3×100 mL). The product 1.9 g was employed directly in the next reaction without further purification. Ammonia (50 mL) was added to the dimesylate (1.9 g) in THF (30 mL) at -78° C. The contents were warmed to 24° C. for 60 hrs, ammonia distilled out, and solvent removed under vacuum to give the crude product (786 mg, 82%). Toluene was added and the solution was filtered through magnesium sulfate, and solvent removed under vacuum to yield 721 mg (75%) of an amber oil.
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
dimesylate
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
W Ma, HI Mosberg - Letters in Peptide Science, 1999 - Springer
A straightforward approach for the synthesis of several new, aryl-substituted derivatives of the conformationally constrained phenylalanine analogue 1,2,3,4-tetrahydroisoquinoline-3-…
Number of citations: 6 link.springer.com
DL Trepanier, S Sunder - Journal of Medicinal Chemistry, 1973 - ACS Publications
8-Methoxy-2-(trifluoromethyl) qumoline (38, Scheme V). The reductive dehalogenation of compound 37 was based upon a pro-cedure used for the hydrogenolysis of 3-halo-6, 8-…
Number of citations: 43 pubs.acs.org
C Ran, G Wang, T Wu, M Xie - Synthetic Communications, 2000 - Taylor & Francis
N-alkylsulfonyl-p or m or o -nitrophenylethylamines were treated with (HCHO)n in 60% H 2 SO 4 /HOAc to give N-alkylsulfonyl-5 or 6 or 7-nitro-1,2,3,4-tetrahydroisoquinolines, then …
Number of citations: 5 www.tandfonline.com
B Severino, V Santagada, F Frecentese, E Perissutti… - …, 2004 - thieme-connect.com
N α-Fmoc N, N′-bis-Boc-5-, 6-and 8-guanyl-Tic-OH (5-, 6-and 8-GTIC), three conformationally constrained amino acids with basic properties, have been synthesized by microwave …
Number of citations: 8 www.thieme-connect.com
F Fiorino, D Cirillo, S Salvadori, G Balboni… - SYNTHESIS, 2004 - academia.edu
Nº"-Fmoc N, N'-bis-Boc-5-, 6-and 8-guanyl-Tic-OH (5-, 6-and 8-GTC), three conformationally constrained amino acids with basic properties, have been synthesized by microwave …
Number of citations: 3 www.academia.edu
T Yang, M Hu, Y Chen, M Xiang, M Tang… - Journal of Medicinal …, 2020 - ACS Publications
In this study, we described a series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives as selective JAK2 (Janus kinase 2) inhibitors. Systematic exploration of the …
Number of citations: 10 pubs.acs.org
M Tercel, WR Wilson, RF Anderson… - Journal of medicinal …, 1996 - ACS Publications
A series of benzene-substituted analogues of the novel hypoxia-selective cytotoxin N,N-bis(2-chloroethyl)-N-methyl-N-(2-nitrobenzyl)ammonium chloride (3a), together with three …
Number of citations: 59 pubs.acs.org
MD Wendt, TW Rockway, A Geyer… - Journal of medicinal …, 2004 - ACS Publications
The preparation and assessment of biological activity of 6-substituted 2-naphthamidine inhibitors of the serine protease urokinase plasminogen activator (uPA, or urokinase) is …
Number of citations: 88 pubs.acs.org
AY Moreno - 2012 - search.proquest.com
Addiction to psychostimulant drugs remains a cause for concern in society. It is estimated that in the US about 21% of adults are current smokers, while 8.9% of the population 12 years …
Number of citations: 0 search.proquest.com

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